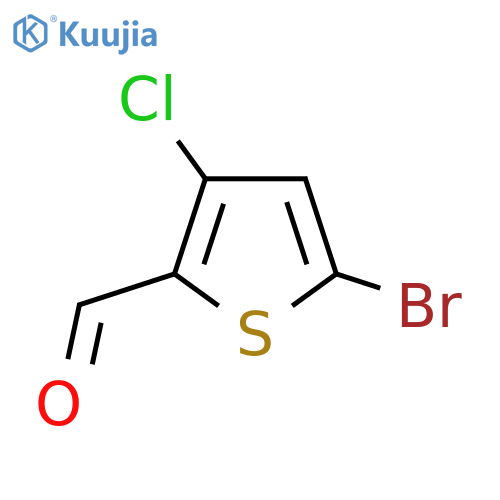

Cas no 1503406-39-0 (5-Bromo-3-chlorothiophene-2-carbaldehyde)

1503406-39-0 structure

商品名:5-Bromo-3-chlorothiophene-2-carbaldehyde

CAS番号:1503406-39-0

MF:C5H2BrClOS

メガワット:225.490778446198

CID:4602713

5-Bromo-3-chlorothiophene-2-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 5-Bromo-3-chlorothiophene-2-carbaldehyde

- 2-Thiophenecarboxaldehyde, 5-bromo-3-chloro-

-

- インチ: 1S/C5H2BrClOS/c6-5-1-3(7)4(2-8)9-5/h1-2H

- InChIKey: CMYNALMSTBXLMN-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC(=C(C=O)S1)Cl

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 122

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 45.3

5-Bromo-3-chlorothiophene-2-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7181023-0.05g |

5-bromo-3-chlorothiophene-2-carbaldehyde |

1503406-39-0 | 95.0% | 0.05g |

$46.0 | 2025-03-12 | |

| Enamine | EN300-7181023-10.0g |

5-bromo-3-chlorothiophene-2-carbaldehyde |

1503406-39-0 | 95.0% | 10.0g |

$1371.0 | 2025-03-12 | |

| 1PlusChem | 1P00HY94-1g |

5-Bromo-3-chlorothiophene-2-carbaldehyde |

1503406-39-0 | 98% | 1g |

$239.00 | 2025-02-28 | |

| 1PlusChem | 1P00HY94-2.5g |

5-Bromo-3-chlorothiophene-2-carbaldehyde |

1503406-39-0 | 95% | 2.5g |

$551.00 | 2024-06-20 | |

| A2B Chem LLC | AI36744-5g |

5-Bromo-3-chlorothiophene-2-carbaldehyde |

1503406-39-0 | 98% | 5g |

$793.00 | 2024-04-20 | |

| 1PlusChem | 1P00HY94-250mg |

5-Bromo-3-chlorothiophene-2-carbaldehyde |

1503406-39-0 | 95% | 250mg |

$179.00 | 2024-06-20 | |

| Enamine | EN300-7181023-0.5g |

5-bromo-3-chlorothiophene-2-carbaldehyde |

1503406-39-0 | 95.0% | 0.5g |

$155.0 | 2025-03-12 | |

| Enamine | EN300-7181023-2.5g |

5-bromo-3-chlorothiophene-2-carbaldehyde |

1503406-39-0 | 95.0% | 2.5g |

$395.0 | 2025-03-12 | |

| Enamine | EN300-7181023-0.25g |

5-bromo-3-chlorothiophene-2-carbaldehyde |

1503406-39-0 | 95.0% | 0.25g |

$99.0 | 2025-03-12 | |

| Enamine | EN300-7181023-1.0g |

5-bromo-3-chlorothiophene-2-carbaldehyde |

1503406-39-0 | 95.0% | 1.0g |

$199.0 | 2025-03-12 |

5-Bromo-3-chlorothiophene-2-carbaldehyde 関連文献

-

2. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

-

Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48

1503406-39-0 (5-Bromo-3-chlorothiophene-2-carbaldehyde) 関連製品

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)

- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)

- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)

- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量